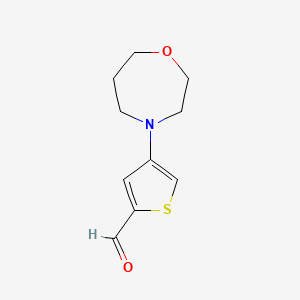
2-Iodo-3-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-methyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methyl-1H-pyrrole typically involves the iodination of 3-methyl-1H-pyrrole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-3-methyl-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-3-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological macromolecules. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1H-pyrrole: Lacks the iodine substituent, making it less reactive in certain types of chemical reactions.
2-Iodo-1H-pyrrole: Lacks the methyl group, which can affect its physical and chemical properties.
2-Bromo-3-methyl-1H-pyrrole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 2-Iodo-3-methyl-1H-pyrrole is unique due to the presence of both iodine and a methyl group, which confer distinct reactivity and potential for diverse applications. The iodine atom’s size and electronegativity can significantly influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H6IN |
|---|---|
Molekulargewicht |
207.01 g/mol |
IUPAC-Name |
2-iodo-3-methyl-1H-pyrrole |
InChI |
InChI=1S/C5H6IN/c1-4-2-3-7-5(4)6/h2-3,7H,1H3 |
InChI-Schlüssel |
MXVUPPXMEXUMPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13150260.png)












![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)
